molecular formula C13H13BrN2O2 B11804633 Ethyl 5-bromo-1-(m-tolyl)-1H-pyrazole-4-carboxylate

Ethyl 5-bromo-1-(m-tolyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11804633
M. Wt: 309.16 g/mol
InChI Key: YEEFOXOMRODJKZ-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1-(m-tolyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group attached to the phenyl ring (m-tolyl), and an ethyl ester group at the 4th position of the pyrazole ring. It is widely used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-1-(m-tolyl)-1H-pyrazole-4-carboxylate typically involves the bromination of 1-(m-tolyl)-1H-pyrazole-4-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain a consistent reaction environment. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1-(m-tolyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole derivatives or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base like potassium carbonate in a polar solvent.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Products include various substituted pyrazole derivatives.

    Oxidation: Products include oxidized pyrazole derivatives.

    Reduction: Products include de-brominated pyrazole derivatives.

Scientific Research Applications

Ethyl 5-bromo-1-(m-tolyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-1-(m-tolyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester group play crucial roles in binding to the active site of the target molecule, thereby modulating its activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-chloro-1-(m-tolyl)-1H-pyrazole-4-carboxylate
  • Ethyl 5-iodo-1-(m-tolyl)-1H-pyrazole-4-carboxylate
  • Ethyl 5-fluoro-1-(m-tolyl)-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 5-bromo-1-(m-tolyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, iodo, and fluoro counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable tool in various research applications.

Properties

Molecular Formula

C13H13BrN2O2

Molecular Weight

309.16 g/mol

IUPAC Name

ethyl 5-bromo-1-(3-methylphenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C13H13BrN2O2/c1-3-18-13(17)11-8-15-16(12(11)14)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3

InChI Key

YEEFOXOMRODJKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC(=C2)C)Br

Origin of Product

United States

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